[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride
Description
Chemical Identity and Structural Overview
[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride is definitively identified by its Chemical Abstracts Service registry number 1803561-55-8 and molecular descriptor number MFCD28348261. The compound exists as a hydrochloride salt with the molecular formula C17H16ClNO and a molecular weight of 285.77 grams per mole. The free base form of the compound, prior to salt formation, possesses the molecular formula C17H15NO with a corresponding molecular weight of approximately 249 grams per mole.
The structural architecture of this compound features a naphthalene ring system connected through an ether linkage to a para-substituted phenyl ring, which bears a methanamine substituent. The systematic International Union of Pure and Applied Chemistry name for the free base is (4-naphthalen-1-yloxyphenyl)methanamine. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)CN for the free base form.
The International Chemical Identifier for the free base provides detailed connectivity information: InChI=1S/C17H15NO/c18-12-13-8-10-15(11-9-13)19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12,18H2. This identifier confirms the presence of the naphthalene system (positions 1-2-6-16-14-4-1), the ether linkage at position 17-19, and the phenyl-methanamine moiety (positions 15-11-9-13-8-10-12-18).
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1803561-55-8 |
| Molecular Descriptor Number | MFCD28348261 |
| Molecular Formula (Hydrochloride) | C17H16ClNO |
| Molecular Formula (Free Base) | C17H15NO |
| Molecular Weight (Hydrochloride) | 285.77 g/mol |
| Molecular Weight (Free Base) | ~249 g/mol |
| International Chemical Identifier Key | YFGVGUIWRKZTKO-UHFFFAOYSA-N |
The compound's structural features include a rigid naphthalene bicyclic system providing aromatic stability and potential π-π interactions, an ether linkage offering conformational flexibility, and a primary amine group capable of hydrogen bonding and salt formation. These structural elements combine to create a molecule with diverse chemical reactivity and potential biological activity profiles.
Historical Context and Research Significance
The development and investigation of this compound occurs within the broader context of naphthalene-containing pharmaceutical compounds and their therapeutic applications. Research into naphthalene-derived molecules has demonstrated their significance in medicinal chemistry, particularly in the development of compounds with diverse biological activities. The specific structural motif combining naphthalene systems with phenyl ether linkages has gained attention due to the unique pharmacological properties these hybrid structures can exhibit.
Contemporary research has focused on related naphthalene-containing compounds, such as the 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives, which have been investigated as Transient Receptor Potential Melastatin 4 inhibitors for potential prostate cancer treatment applications. This research demonstrates the broader significance of naphthalene-phenyl ether compounds in therapeutic development and suggests potential avenues for investigating the biological properties of this compound.
The compound's emergence in chemical databases and commercial availability through multiple suppliers indicates growing interest from the research community. Its classification as a research compound suitable for further manufacturing applications suggests its potential utility as a synthetic intermediate or building block for more complex pharmaceutical agents. The presence of the primary amine functionality makes it particularly valuable for synthetic chemists seeking to develop novel compounds through standard amination reactions, acylation processes, or cyclization methodologies.
Historical precedent exists for the biological activity of structurally related compounds containing naphthalene systems linked to phenyl groups through ether bridges. These compounds have demonstrated various pharmacological effects, including interactions with neurotransmitter systems, enzyme inhibition properties, and potential anti-inflammatory activities. The specific positioning of the ether linkage at the 1-position of the naphthalene ring and the para-position of the phenyl ring in this compound may confer unique binding properties and biological activities compared to other positional isomers.
Properties
IUPAC Name |
(4-naphthalen-1-yloxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO.ClH/c18-12-13-8-10-15(11-9-13)19-17-7-3-5-14-4-1-2-6-16(14)17;/h1-11H,12,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSRHKYTTJOVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803561-55-8 | |
| Record name | [4-(naphthalen-1-yloxy)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Naphthalen-1-ol Derivatives
Step 1: Etherification of Naphthalen-1-ol
- Reaction: Naphthalen-1-ol reacts with an aryl halide or activated derivative to form the ether linkage.
- Conditions: Typically carried out in polar aprotic solvents like DMSO or acetone with potassium carbonate or cesium carbonate as base.
- Yield: Usually high (around 88-95%).
Step 2: Introduction of the Amino Group
- Reaction: The phenyl ring bearing the naphthalen-1-yloxy group is subjected to nucleophilic substitution or reductive amination to introduce the methanamine moiety.
- Method: One approach involves converting the phenyl derivative into a carbamate or hydrazide intermediate, then hydrogenating to obtain the primary amine.
- Catalysts: Palladium on carbon or platinum catalysts are commonly used for hydrogenation.
Step 3: Conversion to Hydrochloride Salt
Synthesis via Carbamate Intermediates
Based on patent literature, a notable method involves:
- Reacting [4-(Naphthalen-1-yloxy)phenyl]methyl chloride with ammonia or primary amines to directly form the methanamine derivative.
- Alternatively, reaction with carbamate precursors under basic conditions, followed by catalytic hydrogenation, yields the primary amine.
- Reacting [4-(Naphthalen-1-yloxy)phenyl]methyl chloroformate with ammonia or methylamine in the presence of a base (e.g., triethylamine) produces the corresponding carbamate.
- Hydrogenation of the carbamate yields the free amine.
Catalytic Hydrogenation Approach
Research indicates that catalytic hydrogenation of carbamate or related intermediates is an effective route:
Data Tables Summarizing Methods
| Method | Starting Material | Key Reaction Steps | Catalysts/Reagents | Typical Yield | Advantages | References |
|---|---|---|---|---|---|---|
| A | Naphthalen-1-ol + phenyl derivative | Ether formation, amination | K2CO3, Pd/C | 88-95% | High yield, straightforward | |
| B | [4-(Naphthalen-1-yloxy)phenyl]methyl chloride | Nucleophilic substitution, hydrogenation | NH3, Pd/C | 80-90% | Direct route, high purity | , |
| C | Carbamate intermediates | Hydrogenation | Pd/C, H2 | 85-95% | Stereoselective, scalable | , |
Research Findings and Optimization Strategies
Recent research emphasizes:
- Catalyst selection: Palladium and platinum catalysts provide high selectivity and yield.
- Reaction conditions: Mild temperatures (25–50°C) and controlled hydrogen pressure optimize yield and minimize side reactions.
- Solvent choice: Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) facilitate ether formation and subsequent amination.
- Purification: Crystallization from ethanol or hexane yields high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Naphthoquinones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. It serves as a probe to study enzyme-substrate interactions and receptor binding.
Medicine
In the medical field, this compound is explored for its potential therapeutic applications. It is studied for its activity against certain diseases and its ability to modulate biological pathways.
Industry
In industry, the compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituted Phenoxy Derivatives
Several methanamine hydrochloride derivatives share structural similarities with the target compound, differing primarily in the substituents on the phenyl ring. Key examples include:
Key Observations :
- Electron-Donating Groups : Methoxy (e.g., ) and naphthyloxy () substituents enhance aromatic stability and influence reactivity in electrophilic substitution reactions.
- Click Chemistry Compatibility : Propargyloxy-substituted derivatives () are valuable for bioorthogonal reactions.
- Pharmaceutical Relevance: Compounds like 1-[4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride () are intermediates in antidepressant synthesis, highlighting the role of phenoxy groups in CNS drug design.
Heterocyclic and Polycyclic Derivatives
Compounds incorporating heterocycles or fused rings exhibit distinct physicochemical and pharmacological properties:
Key Observations :
- Heterocyclic Moieties : Pyrazole () and pyrrolidine () groups improve binding affinity to biological targets, such as enzymes or receptors.
- Lipophilicity : Pyrrolidinylmethyl substitution () increases logP values, enhancing blood-brain barrier permeability.
- Structural Rigidity : Tetrahydronaphthyl derivatives () restrict conformational flexibility, improving selectivity in drug-receptor interactions.
Pharmaceutical Intermediates and Clinically Relevant Analogs
Several methanamine derivatives are critical intermediates in drug synthesis:
Key Observations :
- Sertraline Synthesis : The tetralone-derived intermediate () undergoes stereoselective reduction to yield the cis-isomer of sertraline, emphasizing the importance of stereochemistry in antidepressant activity.
- Local Anesthetic Properties : Dyclonine () demonstrates the impact of bulky alkoxy groups (e.g., butoxy) on prolonging anesthetic duration.
Biological Activity
[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride is a synthetic organic compound that has gained attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The compound is characterized by the presence of a naphthalene moiety linked to a phenyl group through an ether bond, with a methanamine functional group. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1803561-55-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The naphthalene ring enhances the compound's lipophilicity, facilitating better membrane permeability and receptor binding.
Key Mechanisms:
- Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biological processes.
Biological Activity
Research has highlighted several biological activities associated with this compound:
1. Antimicrobial Activity
In vitro studies have demonstrated that derivatives of naphthalenes exhibit significant antibacterial and antifungal properties. For instance, compounds similar to [4-(Naphthalen-1-yloxy)phenyl]methanamine were tested against various pathogens:
| Pathogen | Activity Type | Result |
|---|---|---|
| Staphylococcus aureus | Antibacterial | Inhibition observed |
| Proteus vulgaris | Antibacterial | Moderate inhibition |
| Candida albicans | Antifungal | Significant inhibition |
| Aspergillus niger | Antifungal | Moderate inhibition |
These findings suggest that the compound could be developed into an antimicrobial agent.
2. Cytotoxicity and Apoptosis Induction
Studies have indicated that related compounds can induce apoptosis in cancer cell lines. For example, a series of naphthalenes were evaluated for their ability to induce cell death through apoptosis pathways:
| Compound | Cell Line | EC50 (nM) | Mechanism |
|---|---|---|---|
| (1-Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone | T47D | 37 | Apoptosis induction |
| N-methyl-N-phenylnaphthalen-1-amines | HCT116 | 49 | Cell cycle arrest followed by apoptosis |
These results indicate that this compound may possess similar properties, warranting further investigation.
Case Studies
Several studies have focused on the synthesis and evaluation of naphthalene derivatives, including this compound:
Case Study 1: Synthesis and Characterization
A recent study synthesized various naphthalene derivatives using Williamson ether synthesis. The characterization included spectral analysis confirming the presence of functional groups indicative of successful synthesis.
Case Study 2: Pharmacological Evaluation
Another study evaluated the pharmacological properties of naphthalene derivatives, demonstrating their potential as anti-cancer agents. The compounds were tested for cytotoxicity against multiple cancer cell lines, showing promising results in inhibiting cell proliferation.
Q & A
Q. How can researchers optimize the synthesis of [4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Reaction Condition Control : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of amine intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilic substitution reactions between naphthalene derivatives and amines .
- Purification Techniques : Recrystallization from ethanol/water mixtures removes unreacted starting materials .
- Analytical Validation : Confirm purity via High-Performance Liquid Chromatography (HPLC) (>98% purity threshold) and structural integrity via H/C NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR identifies aromatic protons and amine groups, while C NMR confirms carbon backbone connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z ~310) .
- Infrared Spectroscopy (IR) : Detects N–H stretches (~3300 cm) and C–O–C linkages (~1250 cm) .
- X-ray Diffraction (XRD) : Resolves crystal structure for absolute configuration confirmation, if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Comparative Assay Design : Standardize in vitro models (e.g., HEK-293 cells for serotonin receptor binding) to minimize variability .
- Enantiomer-Specific Analysis : Use chiral HPLC to separate enantiomers (if applicable) and test individual isomers, as biological activity may differ significantly (e.g., see sertraline case studies) .
- Pharmacokinetic Profiling : Assess absorption, distribution, metabolism, and excretion (ADME) properties using LC-MS/MS to identify metabolite interference .
Q. What experimental strategies are effective for analyzing the compound’s interactions with neurotransmitter systems?
- Methodological Answer :
- Radiolabeled Binding Assays : Use H-labeled ligands (e.g., H-serotonin) to quantify receptor affinity (K) in brain tissue homogenates .
- Electrophysiology : Patch-clamp recordings in neuronal cultures measure ion channel modulation (e.g., 5-HT receptor currents) .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding poses at serotonin or dopamine receptors, validated by mutagenesis studies .
Q. How can researchers address challenges in enantiomeric separation, given potential chiral centers in this compound?
- Methodological Answer :
- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases for resolution .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers in racemic mixtures .
- Stereoselective Synthesis : Design asymmetric catalytic routes (e.g., using BINAP ligands) to directly synthesize the desired enantiomer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
